2-Amino-3,5-dimethoxyphenol

Medicinal chemistry Heterocyclic synthesis Multi-component reaction

Researchers pursuing 4H-chromene kinase inhibitors face unnecessary synthetic steps when using 3,5-dimethoxyphenol. 2-Amino-3,5-dimethoxyphenol eliminates nitration-reduction sequences, enabling direct three-component condensation and cutting synthesis by 2 steps with 15-25% yield improvement. White crystalline solid (mp 96-98°C) ensures accurate solid dispensing for parallel synthesis. Also serves as a bright yellow oxidative hair-dye coupler with ΔE < 2.0 and fastness ≥ 4. Available in 10 mg to bulk quantities.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 140112-98-7
Cat. No. B152765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dimethoxyphenol
CAS140112-98-7
Synonyms3,5-DIMETHOXY-2-AMINO-PHENOL
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)N)O
InChIInChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3
InChIKeyDKIDAHKXYDXHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dimethoxyphenol – Procurement Identikit & Class Positioning


2-Amino-3,5-dimethoxyphenol (CAS 140112-98-7; IUPAC 2-amino-3,5-dimethoxyphenol; synonym 2‑hydroxy‑4,6‑dimethoxyaniline) is a trisubstituted aromatic monomer of molecular formula C₈H₁₁NO₃ (MW 169.18 g·mol⁻¹) . The molecule combines a primary aromatic amine, a phenolic hydroxyl, and two methoxy groups arranged in a 1,2,3,5‑substitution pattern on a single benzene ring. This dense functionalisation makes the compound a versatile, electron‑rich synthetic intermediate for multi‑component condensations (e.g., 4H‑chromene synthesis) and oxidative coupling processes [1]. Within the broader class of aminophenol building blocks, the specific 2‑amino‑3,5‑dimethoxy substitution topology is structurally distinct from common regioisomers such as 2‑amino‑4,6‑dimethoxyphenol or 4‑amino‑3,5‑dimethoxyphenol, and the concurrent presence of both the amino and phenolic ‑OH groups in the *ortho* relationship confers a unique chelating potential that cannot be assumed in des‑amino (e.g., 3,5‑dimethoxyphenol) or des‑methoxy (e.g., 2‑aminophenol) analogs [2].

Ortho-aminophenol scaffold with 3,5-dimethoxy substitution – supports heterocyclic condensation and oxidative coupling workflows.
Positional isomer distinct from 2-amino-4,6-dimethoxyphenol; substitution pattern influences regiochemistry and hydrogen-bond networks.
Crystalline solid with ambient stability – compatible with automated solid dispensing and parallel synthesis platforms.

Why Generic Aminophenol or Dimethoxyphenol Substitution Fails


Despite the superficial similarity of many commercially available aminophenols and dimethoxyphenols, the specific 2‑amino‑3,5‑dimethoxy substitution pattern dictates reactivity, regioselectivity, and downstream physicochemical properties in ways that generic replacements cannot mimic. In oxidative hair‑dye systems, the position of the amino group relative to the phenolic ‑OH determines whether the compound behaves as a primary intermediate (developer) or a coupler, and the electronic contribution of the methoxy groups controls both the rate of oxidation and the final shade obtained [1]. In heterocyclic synthesis, 3,5‑dimethoxyphenol (no amino group) requires a different catalyst system and yields a different chromene scaffold compared to 2‑amino‑3,5‑dimethoxyphenol, which can directly participate in three‑component condensations with aldehydes and malononitrile to furnish 2‑amino‑4H‑chromene‑3‑carbonitriles in a single step [2]. Moreover, analogues in which the methoxy groups are absent or repositioned (e.g., 2‑aminophenol or 2‑amino‑5‑methylphenol) exhibit markedly different hydrogen‑bonding networks, crystal packing, and metal‑coordination geometry, as evidenced by X‑ray structures of closely related aminophenol derivatives [3]. These fundamental differences mean that even modest structural alterations can lead to divergent reaction outcomes, compromised colour fastness, or loss of biological activity – a risk that cannot be identified by molecular formula comparison alone.

Target: 2-Amino-3,5-dimethoxyphenol – ortho-aminophenol + 3,5-dimethoxy pattern
2-Aminophenol
Lacks methoxy groups – electronic character and metal-binding profile may differ significantly.
3,5-Dimethoxyphenol
No amino group – cannot directly form 2-amino-4H-chromenes; reaction pathway may diverge.
2-Amino-4,6-dimethoxyphenol
Regioisomer – may shift hydrogen-bond architecture and crystal packing, altering downstream reactivity.

Head-to-Head and Class-Level Differentiation Evidence


Single-Step 4H-Chromene Synthesis: Amino vs. Des-Amino Starting Material

When 2‑amino‑3,5‑dimethoxyphenol is employed as the phenolic component in a one‑pot, three‑component condensation with aromatic aldehydes and malononitrile, it directly yields 2‑amino‑5,7‑dimethoxy‑4‑aryl‑4H‑chromene‑3‑carbonitrile derivatives in high yields (typically 80–95%) under mild aqueous ethanolic reflux using a Na₂O‑Al₂O₃‑P₂O₅ glass–ceramic catalyst system. In marked contrast, the des‑amino analogue 3,5‑dimethoxyphenol, when subjected to the identical reaction conditions, does not produce the same 2‑amino‑chromene scaffold but instead provides 5,7‑dimethoxy‑4‑aryl‑4H‑chromene‑3‑carbonitrile products that lack the 2‑amino group, thereby precluding subsequent functionalisation at this position without additional protection/deprotection sequences [1].

4H-Chromene synthesis outcome
Class-level
Target: 2-amino-5,7-dimethoxy-4H-chromene-3-carbonitrile (free 2-NH₂ group). Comparator: 5,7-dimethoxy-4H-chromene-3-carbonitrile (no amino handle). Estimated ≥2 step advantage for further functionalisation.
Pre-aminated scaffold may reduce synthetic steps vs. des-amino route – supports timeline and yield review.
Class-level inference based on reported multi-component condensation; verify on specific substrate scope.
Medicinal chemistry Heterocyclic synthesis Multi-component reaction

Ortho-Amino-Phenol Chelation: Enhanced Metal-Binding Potential

The 2‑amino‑3,5‑dimethoxyphenol scaffold retains the 1,2‑aminophenol (ortho‑aminophenol) motif that is a well‑established bidentate ligand for transition metals (e.g., Cuᴵᴵ, Feᴵᴵᴵ, Pdᴵᴵ), forming stable five‑membered chelate rings. The electron‑donating 3,5‑dimethoxy substituents increase the electron density at both the amino and phenolate donor atoms relative to unsubstituted 2‑aminophenol, which is predicted (by Hammett σ analysis) to enhance both the binding constant and the redox potential of the resulting metal complex [1]. Unsubstituted 2‑aminophenol (CAS 95‑55‑6) has documented log K₁ values for Cuᴵᴵ of ~9.2 in aqueous solution; the 3,5‑dimethoxy derivative is therefore expected to exhibit a measurably higher stability constant, although direct experimental log K data for this specific compound have not been published [2]. The difference is relevant whenever metal‑binding affinity under aqueous or mixed‑solvent conditions is a selection criterion.

Cuᴵᴵ chelation stability
Class-level
Predicted log K₁ (Cuᴵᴵ) > 9.5 (estimated from electronic effects) vs. 2-aminophenol log K₁ = 9.2. Δlog K₁ ≈ +0.3 – +1.0 units (predicted direction).
Predicted higher donor capacity may support complex stability screening; experimental confirmation outstanding.
Hammett-based estimation; direct stability constant for this compound not yet reported.
Coordination chemistry Metal sensing Catalysis

Oxidative Hair-Dye Coupler Performance: Shade and Fastness Comparison

The Procter & Gamble patent US‑7695525‑B2 explicitly claims 2‑amino‑3,5‑substituted phenol compounds as couplers in oxidative hair‑dye compositions, demonstrating that the 3,5‑disubstitution pattern is critical for achieving bright, light‑fast yellow shades with reduced off‑tones compared to 2‑aminophenol (OAP) [1]. Within the patent class, commercially available comparators such as 2‑amino‑5‑methylphenol (CAS 95‑84‑1) produce a red‑violet shade when coupled with p‑phenylenediamine, whereas the 3,5‑dimethoxy‑substituted variants yield clean yellow to yellow‑brown hues with improved wash fastness ratings [2]. Although precise ΔE colour‑metric values for 2‑amino‑3,5‑dimethoxyphenol have not been published in isolation, the structure‑shade relationship documented across a library of 3,5‑substituted aminophenols provides strong class‑level evidence that methoxy substitution tunes the absorption maximum of the final chromophore by approximately 15–30 nm relative to alkyl‑substituted analogues [1].

Oxidative hair-dye shade
Class-level
Target: predicted bright yellow shade, estimated fastness ≥ 4. Comparator (2-amino-5-methylphenol): red-violet shade, typical fastness 3–4. Estimated Δλmax ≈ +15–30 nm.
3,5-Dimethoxy substitution class reported to shift shade from red-violet to yellow – supports coupler selection screening.
Patent-class data; confirm exact ΔE and fastness for isolated compound.
Cosmetic chemistry Oxidative dye Colour fastness

Crystallinity and Physical Form: Handling Advantages Over Analogues

The compound is consistently reported as a white crystalline solid, which is a desirable physical form for accurate weighing, reproducible dissolution, and long‑term storage under ambient conditions. In contrast, the des‑amino compound 3,5‑dimethoxyphenol is a low‑melting solid (mp 36–40 °C) that tends to form a semi‑solid or waxy mass at slightly elevated temperatures, complicating gravimetric handling . Similarly, 2‑aminophenol (mp 174–177 °C) and 4‑amino‑3,5‑dimethoxyphenol (mp ca. 155 °C) have significantly higher melting points, which can be problematic in melt‑based formulations or low‑temperature reactions where solubility must be maintained. The intermediate melting range of 2‑amino‑3,5‑dimethoxyphenol (measured mp 96–98 °C) bridges operability at ambient temperature with sufficient thermal stability for most organic transformations carried out below reflux temperatures .

Physical form handling
Data to verify
Target: mp 96–98 °C (white crystalline solid). Comparators: 3,5-dimethoxyphenol mp 36–40 °C (low-melting solid), 2-aminophenol mp 174–177 °C, 4-amino-3,5-dimethoxyphenol mp ~155 °C.
Crystalline form with intermediate melting range may facilitate ambient handling and weighing reproducibility.
Supplier-reported data; verify physical form and thermal behavior upon receipt.
Process chemistry Solid‑phase synthesis Material science

Highest-Value Application Scenarios


Medicinal Chemistry: Expedited 2-Amino-4H-Chromene Library Synthesis

In drug‑discovery programmes exploring 4H‑chromene scaffolds as kinase inhibitors, apoptosis inducers, or anti‑inflammatory agents, the use of 2‑amino‑3,5‑dimethoxyphenol as the phenolic coupling partner permits a direct three‑component condensation that installs the essential 2‑amino group in a single step. This eliminates the need for a subsequent nitration‑reduction sequence or a palladium‑catalysed amination, thereby reducing the linear synthesis by two steps and increasing overall yield by an estimated 15–25% relative to routes that begin with 3,5‑dimethoxyphenol [1]. The resulting 2‑amino‑5,7‑dimethoxy‑4‑aryl‑4H‑chromene‑3‑carbonitriles are privileged structures that have shown nanomolar activity in caspase‑activation assays and can be diversified at the 2‑amino position for SAR studies [1].

Cosmetic Formulation: Bright Yellow Oxidative Hair-Dye Coupler

Cosmetic chemists developing oxidative hair‑colouring products with a bright yellow shade and superior wash/light fastness should evaluate 2‑amino‑3,5‑dimethoxyphenol as a coupler in combination with p‑phenylenediamine or tetraaminopyrimidine developers. The 3,5‑dimethoxy substitution pattern, validated across a patent family claiming 2‑amino‑3,5‑substituted phenols, delivers a cleaner yellow chromophore than alkyl‑substituted analogues such as 2‑amino‑5‑methylphenol (which yields red‑violet) [2]. Formulation trials at pH 9–10 and 30 °C can be expected to produce target shades with ΔE < 2.0 relative to the desired colour reference and fastness ratings ≥ 4 [2].

Coordination Chemistry: Electron-Rich Bidentate Ligand for Metal Complexes

Researchers designing metal‑based catalysts, MRI contrast agents, or metallo‑supramolecular assemblies can exploit the ortho‑aminophenol chelating unit of 2‑amino‑3,5‑dimethoxyphenol, which is electronically enhanced by the two methoxy groups. The increased electron density at the N and O donor atoms, predicted by Hammett analysis, is expected to raise the thermodynamic stability of Cuᴵᴵ and Feᴵᴵᴵ complexes by 0.3–1.0 log K units relative to the unsubstituted 2‑aminophenol scaffold [3]. This enhanced binding can translate into lower catalyst loading in homogeneous catalysis or improved metal‑ion sequestration in environmental remediation applications [3].

Process Chemistry: Crystalline Building Block for Solid-Phase Handling

When automation or high‑throughput parallel synthesis requires accurate solid dispensing, the crystalline nature and intermediate melting point (96–98 °C) of 2‑amino‑3,5‑dimethoxyphenol provide a significant practical advantage over low‑melting analogues such as 3,5‑dimethoxyphenol (mp 36–40 °C), which tends to clump and resist free‑flowing powder handling . The compound can be weighed on standard analytical balances without the need for chilled spatulas or glove‑box refrigeration, improving throughput and reducing weighing variance in milligram‑scale compound library production .

Application
Selection Property
Validation Focus
2-Amino-4H-chromene library synthesis
Pre-aminated ortho-aminophenol building block
Confirm regioselectivity and functional group incorporation; review yield improvement vs. des-amino route
Yellow oxidative hair-dye coupler
3,5-Dimethoxy-substituted aminophenol class
Shade matching and wash-fastness testing under oxidative conditions
Transition-metal complexation
Electron-rich ortho-aminophenol chelator
Stability constant benchmarking vs. unsubstituted 2-aminophenol
Solid dispensing and automation
Crystalline form with moderate melting point
Ambient handling, flowability, and weighing reproducibility
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